molecular formula C54H65ClN9O9+ B13434734 MC-Val-Cit-PAB-duocarmycin chloride

MC-Val-Cit-PAB-duocarmycin chloride

Cat. No.: B13434734
M. Wt: 1019.6 g/mol
InChI Key: XPOJSPASJJBTCF-MUYWJSLASA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-duocarmycin chloride (CAS: 2055896-98-3) is an antibody-drug conjugate (ADC) linker-payload complex designed for targeted cancer therapy. It combines the DNA minor groove alkylating agent duocarmycin with the protease-cleavable linker MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-para-aminobenzylcarbamate). This linker enables selective drug release in tumor microenvironments via lysosomal proteases (e.g., cathepsin B) . Key properties include:

  • Molecular formula: C₅₄H₆₅ClN₉O₉
  • Molecular weight: 1019.60 g/mol
  • Purity: >98%
  • Mechanism: Duocarmycin induces DNA alkylation, leading to irreversible strand breaks and apoptosis .
  • Applications: Preclinical and clinical studies highlight its use in ADCs for solid and hematological malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:

    Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.

    Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Enzymatic Cleavage of the Val-Cit-PAB Linker

Mechanism :
The Val-Cit (valine-citrulline) dipeptide linker is cleaved by cathepsin B , a lysosomal protease overexpressed in tumor cells. This hydrolysis releases the para-aminobenzyloxycarbonyl (PAB) spacer (Fig. 1) .

Key Findings :

  • Cathepsin B Specificity : The cBu-Cit linker (cyclobutane-1,1-dicarboxamide-citrulline) shows enhanced specificity for cathepsin B compared to Val-Cit, reducing off-target cleavage. V<sub>max</sub>/K<sub>m</sub> values for cBu-Cit and Val-Cit are comparable, but cBu-Cit is less susceptible to non-specific proteases .

  • Carboxylesterase 1C (Ces1C) Instability : In mouse plasma, Val-Cit linkers undergo premature cleavage by Ces1C. Modifications like the Glu-Val-Cit linker (addition of glutamic acid) improve stability by reducing Ces1C recognition .

Table 1 : Comparative Cleavage Efficiency of Linkers

Linker TypeEnzyme SpecificityStability in Mouse PlasmaV<sub>max</sub>/K<sub>m</sub>
Val-CitBroad (cathepsins B/L/K)Low1.0 (baseline)
cBu-CitCathepsin B-selectiveHigh1.1
Glu-Val-CitCathepsin B-selectiveHigh0.9

Self-Immolative Spacer Release

After enzymatic cleavage, the PAB spacer undergoes 1,6-elimination , releasing duocarmycin. This generates a quinone methide intermediate, which rapidly hydrolyzes to liberate the active payload (Fig. 2) .

Critical Reaction :
PAB-Carbamate1,6-eliminationQuinone MethideHydrolysisDuocarmycin\text{PAB-Carbamate} \xrightarrow{\text{1,6-elimination}} \text{Quinone Methide} \xrightarrow{\text{Hydrolysis}} \text{Duocarmycin}

Activation of Duocarmycin Payload

Mechanism :
Duocarmycin is a prodrug requiring activation. The released payload undergoes intramolecular cyclization to form a cyclopropane ring, enabling DNA minor groove alkylation at adenine N3 (Fig. 3) .

Steps :

  • Phenol Deprotection : The free phenol group (masked in the conjugate) acts as a nucleophile.

  • Cyclopropane Formation : The phenol triggers cyclization, generating the electrophilic cyclopropane.

  • DNA Alkylation : The activated duocarmycin alkylates DNA, causing strand breaks and apoptosis.

Table 2 : Key Activation Parameters

ParameterValue/OutcomeSource
DNA alkylation siteAdenine N3 (minor groove)
Activation half-life<10 min (lysosomal conditions)
Cytotoxicity (IC₅₀)Sub-nanomolar range

Stability and Premature Release Considerations

Challenges :

  • Plasma Instability : Traditional Val-Cit linkers release payloads prematurely in circulation due to Ces1C .

  • Mitigation Strategies :

    • cBu-Cit Linkers : Reduce off-target cleavage in plasma .

    • Disulfide Linkers : Improve stability with triglycyl (CX) or self-cleaving disulfide spacers .

Table 3 : Stability Enhancements in Modified Linkers

StrategyPlasma Half-Life (t<sub>1/2</sub>)Maximum Tolerated Dose (MTD)
Val-Cit-PAB9.9 days3 mg/kg
cBu-Cit-PAB10.4 days10 mg/kg
Disulfide-CX10.1 days15 mg/kg

Structural Insights and Molecular Interactions

  • Molecular Weight : 1055.1 g/mol .

Scientific Research Applications

MC-Val-Cit-PAB-duocarmycin chloride is an agent-linker conjugate designed for antibody-drug conjugates (ADCs) with potent antitumor activity . It incorporates Duocarmycin, a DNA minor groove binding alkylating agent, connected via the ADC linker MC-Val-Cit-PAB .

Key Features and Properties:

  • Molecular Formula: C54H65Cl2N9O9C_{54}H_{65}Cl_2N_9O_9
  • Molecular Weight: 1055.05
  • CAS Number: 2055896-98-3
  • Purity: >98%
  • Solubility: Soluble in DMSO at 130 mg/mL (with ultrasonic assistance)

Scientific Research Applications

This compound is primarily used in cancer research, particularly in the development of antibody-drug conjugates (ADCs) .

Antibody-Drug Conjugates (ADCs)

ADCs are designed to selectively deliver cytotoxic agents to tumor cells, enhancing efficacy and reducing systemic toxicity . this compound functions as a drug-linker conjugate in ADCs, combining the potent antitumor activity of Duocarmycin with the targeting capabilities of antibodies .

Linker Properties

The MC-Val-Cit-PAB linker includes a Val-Cit dipeptide, which is a common cleavable linker in ADCs . This dipeptide is stable in plasma and is efficiently cleaved by cathepsin B, which is overexpressed in many cancer cells . The PABA (para-aminobenzyl carbamate) component acts as a self-immolative spacer, facilitating the release of the active drug .

Preclinical Studies

Preclinical studies have shown the efficacy of Duocarmycin derivatives in various in vitro models, providing a rationale for further translational research . The use of ADCs with Duocarmycin analogs aims to improve intracellular concentrations and selective tumor delivery .

Examples of ADCs with Duocarmycins

In the ADC, SYD985, the linker is connected through a double carbamate to the Mc-val-cit-PABC unit . After cleavage by cathepsin B, the free phenol promotes an intramolecular rearrangement to form the electrophilic cyclopropyl form, which is the active alkylating agent .

Research Use

Mechanism of Action

MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes structural, functional, and pharmacological differences between MC-Val-Cit-PAB-duocarmycin chloride and related ADC linker-payloads:

Compound Payload Linker Key Features Applications References
This compound Duocarmycin (DNA alkylator) MC-Val-Cit-PAB + quaternary ammonium Bioreversible quaternary ammonium linker enhances stability and PK/PD . Solid tumors, lymphoma
MC-Val-Cit-PAB-MMAE MMAE (tubulin inhibitor) MC-Val-Cit-PAB Cleavable linker; IC₅₀ = 0.95–3.3 nM in tumor cells . CD22-positive B-cell malignancies
MC-Val-Cit-PAB-PNP Para-nitrophenol (PNP) MC-Val-Cit-PAB PNP carbonate enables controlled release via carboxylesterases . Research tool for ADC optimization
MC-Val-Cit-PAB-clindamycin Clindamycin (antibiotic) MC-Val-Cit-PAB Antibiotic payload repurposed for targeted bacterial-associated cancers . Preclinical exploration
MC-Val-Cit-PAB-indibulin Indibulin (microtubule destabilizer) MC-Val-Cit-PAB Non-taxane microtubule inhibitor; avoids multidrug resistance . Broad-spectrum oncology research

Structural and Functional Differences

  • Linker Technology: this compound incorporates a quaternary ammonium-based bioreversible linker, which improves pharmacokinetics by reducing premature payload release compared to standard MC-Val-Cit-PAB linkers .
  • Payload Mechanisms :

    • Duocarmycin (DNA alkylation) vs. MMAE/indibulin (tubulin disruption) vs. clindamycin (bacterial ribosome inhibition). Duocarmycin’s potency (sub-nM IC₅₀) exceeds MMAE in certain models but may increase systemic toxicity .
  • Stability and Release :

    • The quaternary ammonium linker in this compound reduces off-target toxicity by maintaining conjugate integrity in circulation, unlike MC-Val-Cit-PAB-PNP, which releases payloads more rapidly .

Preclinical and Clinical Performance

  • This compound: Demonstrated efficacy in xenograft models of ovarian and breast cancers, with tumor regression at 1 mg/kg doses. However, dose-limiting hematological toxicity was observed .
  • MC-Val-Cit-PAB-MMAE : Approved in ADCs like brentuximab vedotin, validating the MC-Val-Cit-PAB linker’s clinical utility. However, resistance mechanisms (e.g., P-glycoprotein efflux) limit its use in multidrug-resistant tumors .
  • MC-Val-Cit-PAB-indibulin : Shows promise in overcoming taxane resistance but lacks clinical validation .

Biological Activity

MC-Val-Cit-PAB-duocarmycin chloride is a sophisticated compound utilized primarily in cancer therapy, particularly as part of antibody-drug conjugates (ADCs). This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C₅₄H₆₅ClN₉O₉
  • Molecular Weight : 1055.05 g/mol
  • CAS Number : 2055896-98-3

This compound combines the potent antitumor properties of duocarmycin, a DNA minor groove-binding alkylating agent, with a specific linker (MC-Val-Cit-PAB) designed to enhance selectivity for cancer cells while minimizing damage to normal tissues .

The biological activity of this compound is primarily attributed to its duocarmycin component, which acts through the following mechanisms:

  • DNA Alkylation : The compound forms covalent bonds with DNA, leading to alkylation that disrupts DNA replication and transcription.
  • Induction of Apoptosis : By interfering with cellular replication, it triggers programmed cell death (apoptosis) in malignant cells .
  • Selective Targeting : The linker component allows for targeted delivery of the cytotoxic agent specifically to tumor cells, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapy .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance, IC₅₀ values (the concentration required to inhibit 50% of cell growth) have been reported as follows:

CompoundIC₅₀ (nM)
DSA0.05
DUMA0.3
DUMB21.5
DUMB13.0
DUMC220
DUMC140

These results indicate that duocarmycin analogs exhibit potent cytotoxicity, underscoring their potential as effective therapeutic agents .

In Vivo Studies

In vivo experiments involving xenograft mouse models have shown that this compound significantly inhibits tumor growth. For example:

  • A study reported a tumor regression at a single dose of 3 mg/kg in human lymphoma tumor xenografts using an ADC containing this compound .
  • Stability studies in rodent serum indicated that the linker’s design enhances the pharmacokinetics and therapeutic index compared to traditional ADCs .

Synthesis and Development

The synthesis of this compound involves several key steps that require precision and complexity. The process typically includes:

  • Linker Synthesis : The MC-Val-Cit linker is synthesized to ensure stability and effective drug release.
  • Conjugation with Duocarmycin : The linker is then conjugated with duocarmycin through a bioreversible linkage, enhancing its specificity for cancer cells .

The development of this compound reflects ongoing advancements in linker chemistry aimed at improving the efficacy and safety profiles of ADCs.

Q & A

Basic Research Questions

Q. What are the key structural features of MC-Val-Cit-PAB-duocarmycin chloride that influence its role in antibody-drug conjugates (ADCs)?

The compound’s efficacy in ADCs stems from its modular design:

  • The MC-Val-Cit-PAB linker includes a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide sequence, enabling controlled drug release via cathepsin B in lysosomes .
  • The para-aminobenzyl (PAB) spacer enhances stability in circulation while facilitating self-immolative cleavage upon linker breakdown .
  • The duocarmycin payload is a DNA alkylating agent with potent cytotoxicity, requiring precise targeting to minimize off-tumor toxicity . Structural validation via NMR and mass spectrometry is critical to confirm integrity during synthesis .

Q. What analytical methods are recommended for confirming the purity and stability of this compound during synthesis?

Standard protocols include:

  • Reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity and degradation products.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (theoretical: 572.7 g/mol; experimental: ±0.5 ppm tolerance) .
  • Stability assays in simulated physiological buffers (e.g., PBS at pH 7.4 and 37°C) to evaluate linker-drug integrity over 24–72 hours .

Q. How does the Val-Cit-PAB linker facilitate controlled drug release in target cells?

The linker leverages:

  • Proteolytic cleavage : Cathepsin B, overexpressed in tumor lysosomes, cleaves the Val-Cit bond, releasing the PAB-duocarmycin intermediate.
  • Self-immolation : The PAB spacer undergoes 1,6-elimination, freeing duocarmycin for DNA minor groove alkylation . Methodological note: Use fluorogenic substrates (e.g., Z-Val-Cit-AMC) in cell lysates to quantify cathepsin B activity and correlate with drug release kinetics .

Advanced Research Questions

Q. How can researchers optimize the stability of the MC-Val-Cit-PAB linker in systemic circulation while ensuring tumor-specific drug release?

Strategies include:

  • Linker modifications : Introducing steric hindrance (e.g., methyl groups) or polyethylene glycol (PEG) chains to reduce protease accessibility in blood .
  • pH-sensitive triggers : Incorporating hydrazone or β-glucuronide moieties to enhance cleavage specificity in acidic tumor microenvironments .
  • In vitro validation: Compare linker stability in human plasma (37°C, pH 7.4) vs. tumor lysosomal conditions (pH 4.5–5.5) using LC-MS/MS .

Q. What experimental strategies can address discrepancies in reported cytotoxicity data across cancer cell lines?

Contradictions may arise due to:

  • Heterogeneous cathepsin B expression : Quantify enzyme levels via Western blot or qPCR in cell lines (e.g., HeLa vs. MCF-7) to correlate with ADC efficacy .
  • Drug resistance mechanisms : Assess ABC transporter activity (e.g., P-glycoprotein) using calcein-AM efflux assays .
  • Statistical rigor: Apply multivariate analysis to control for variables like cell doubling time and drug internalization rates .

Q. What in vivo models are most suitable for evaluating the therapeutic index of ADCs incorporating this compound?

Prioritize models that mimic human pharmacokinetics and tumor biology:

  • Xenograft models : Use immunodeficient mice (e.g., NSG) implanted with cathepsin B-high tumors (e.g., Raji lymphoma) .
  • Syngeneic models : Evaluate immune-modulatory effects in immunocompetent hosts (e.g., MC38 colon carcinoma in C57BL/6 mice) .
  • Key endpoints: Measure tumor growth inhibition (TGI), plasma half-life (via ELISA), and off-target toxicity (e.g., liver enzyme ALT/AST levels) .

Properties

Molecular Formula

C54H65ClN9O9+

Molecular Weight

1019.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium

InChI

InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1

InChI Key

XPOJSPASJJBTCF-MUYWJSLASA-O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.